molecular formula C9H10O4 B12000418 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 18256-48-9

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B12000418
CAS No.: 18256-48-9
M. Wt: 182.17 g/mol
InChI Key: QNMANLUEFQNQCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone can be achieved through several methods. One common method involves the reaction of vanillin with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of nicotinamide adenine dinucleotide phosphate oxidase. This inhibition reduces the generation of free radicals and neutrophil infiltration, thereby protecting myocardial cells and reducing apoptosis. This mechanism is particularly relevant in the context of myocardial reperfusion injury .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to its specific inhibitory action on nicotinamide adenine dinucleotide phosphate oxidase, which is not as pronounced in its similar compounds. This makes it particularly valuable in medical research focused on oxidative stress and related conditions .

Properties

IUPAC Name

2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMANLUEFQNQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171305
Record name Acetophenone, 2,4'-dihydroxy-3'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18256-48-9
Record name 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18256-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2,4'-dihydroxy-3'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018256489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC526464
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2,4'-dihydroxy-3'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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